molecular formula C11H14OS B14030408 3-Isopropyl-5-(methylthio)benzaldehyde

3-Isopropyl-5-(methylthio)benzaldehyde

Cat. No.: B14030408
M. Wt: 194.30 g/mol
InChI Key: PJCJXPAGHYLMHF-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C11H14OS It is characterized by the presence of an isopropyl group and a methylthio group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-(methylthio)benzaldehyde typically involves the introduction of the isopropyl and methylthio groups onto a benzaldehyde ring. One common method is the Friedel-Crafts alkylation, where benzaldehyde is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate anion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).

    Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).

    Substitution: Methylthiolate anion (CHS).

Major Products:

    Oxidation: 3-Isopropyl-5-(methylthio)benzoic acid.

    Reduction: 3-Isopropyl-5-(methylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Isopropyl-5-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The isopropyl and methylthio groups may influence the compound’s lipophilicity and ability to penetrate biological membranes.

Comparison with Similar Compounds

    3-Isopropylbenzaldehyde: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    5-Methylthio-2-nitrobenzaldehyde: Contains a nitro group instead of an isopropyl group, leading to distinct reactivity and applications.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

3-methylsulfanyl-5-propan-2-ylbenzaldehyde

InChI

InChI=1S/C11H14OS/c1-8(2)10-4-9(7-12)5-11(6-10)13-3/h4-8H,1-3H3

InChI Key

PJCJXPAGHYLMHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C=O)SC

Origin of Product

United States

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